Home > Products > Screening Compounds P136596 > Lafadofensine (D-(-)-Mandelic acid)
Lafadofensine (D-(-)-Mandelic acid) -

Lafadofensine (D-(-)-Mandelic acid)

Catalog Number: EVT-10961954
CAS Number:
Molecular Formula: C32H32F2N2O6
Molecular Weight: 578.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lafadofensine, also known as D-(-)-mandelic acid, is a chiral compound with significant relevance in medicinal chemistry. It is derived from mandelic acid, an aromatic alpha hydroxy acid with the molecular formula C6H5CH(OH)CO2HC_6H_5CH(OH)CO_2H. This compound is primarily recognized for its role as a monoamine reuptake inhibitor, which positions it as a potential therapeutic agent for various neurological disorders.

Source

Mandelic acid was first isolated in 1831 by Ferdinand Ludwig Winckler through the hydrolysis of amygdalin, a compound found in bitter almonds. The synthesis of mandelic acid can be achieved through several methods, including the hydrolysis of mandelonitrile, which is derived from benzaldehyde. The structural properties of mandelic acid facilitate its conversion into various derivatives, including lafadofensine.

Classification

Lafadofensine is classified as an aromatic compound and falls under the category of alpha hydroxy acids. Its pharmacological classification includes monoamine reuptake inhibitors, which are substances that prevent the reabsorption of neurotransmitters in the brain, thereby enhancing their availability.

Synthesis Analysis

Methods

  1. Hydrolysis of Mandelonitrile: The most common method involves the acid-catalyzed hydrolysis of mandelonitrile, which is synthesized from benzaldehyde and sodium bisulfite.
  2. Base Hydrolysis: Another approach includes base hydrolysis of phenylchloroacetic acid or dibromacetophenone.
  3. Heating with Alkalis: Mandelic acid can also be produced by heating phenylglyoxal with alkalis.

Technical Details

The synthesis of lafadofensine from mandelic acid typically involves specific reaction conditions to ensure the retention of chirality and optimize yield. The process may require precise control over temperature and pH levels to facilitate the desired chemical transformations while minimizing side reactions.

Molecular Structure Analysis

Structure

Lafadofensine features a chiral center at the carbon atom adjacent to the hydroxyl group. Its molecular structure can be represented as follows:

Molecular Formula C6H5CH(OH)CO2H\text{Molecular Formula }C_6H_5CH(OH)CO_2H

Data

  • Molecular Weight: Approximately 154.16 g/mol
  • Chirality: The compound exists as two enantiomers; D-(-)-mandelic acid is one such form that exhibits specific biological activity.
Chemical Reactions Analysis

Reactions

Lafadofensine undergoes various chemical reactions typical for alpha hydroxy acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Oxidation: Conversion to corresponding ketones or carboxylic acids under oxidative conditions.
  • Decarboxylation: Removal of carboxyl groups under heating or catalytic conditions.

Technical Details

The reactions involving lafadofensine often require catalysts or specific reagents to drive the reaction towards desired products while controlling for stereochemistry.

Mechanism of Action

Process

Lafadofensine acts primarily by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This mechanism increases the levels of these neurotransmitters in the brain, enhancing mood and cognitive functions.

Data

Research indicates that lafadofensine's efficacy as a monoamine reuptake inhibitor can be attributed to its structural similarity to other known inhibitors, allowing it to bind effectively to transporter proteins involved in neurotransmitter reabsorption.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water and polar organic solvents
  • Melting Point: Approximately 113–115 °C

Chemical Properties

  • Acidity: Exhibits weak acidic properties due to the presence of a carboxylic acid group.
  • Reactivity: Reacts readily with bases and alcohols under appropriate conditions.
Applications

Lafadofensine has several scientific uses:

  • Pharmaceutical Development: Investigated for its potential in treating depression and anxiety disorders due to its monoamine reuptake inhibition properties.
  • Research Tool: Utilized in studies exploring neurotransmitter dynamics and receptor interactions in neuropharmacology.
  • Cosmetic Industry: As a derivative of mandelic acid, it is also explored for use in skin care products due to its exfoliating properties.
Introduction to Lafadofensine (D-(-)-Mandelic Acid)

Nomenclature and Stereochemical Significance

The systematic IUPAC name (2R)-2-hydroxy-2-phenylacetic acid precisely defines D-(-)-Mandelic acid’s molecular structure and absolute configuration. The "D-" prefix historically references its dextrorotatory relationship to D-glyceraldehyde under Fischer projection conventions, while "(-)" denotes its levorotatory optical activity—a property measurable via polarimetry [2]. This enantiomer exhibits a specific rotation of [α]D = -154° (c=8, H₂O), contrasting sharply with the L-(+)-form’s positive rotation. Stereochemical assignment follows the Cahn-Ingold-Prelog (CIP) system: the chiral center (C2) bears substituents prioritized as -OH > -C6H5COOH > -C6H5 > -H, yielding an R configuration when the lowest-priority hydrogen projects away from the viewer [4].

Table 1: Nomenclature and Stereochemical Descriptors of D-(-)-Mandelic Acid

Designation TypeTermDescription
IUPAC Name(2R)-2-hydroxy-2-phenylacetic acidFormal chemical nomenclature based on molecular structure
Common SynonymsD-(-)-Mandelate; R-Mandelic acidHistorical and laboratory usage terms
Stereochemical PrefixD-Indicates correlation with D-glyceraldehyde configuration
Optical Rotation(-)Levorotatory (counter-clockwise rotation of plane-polarized light)
CIP ConfigurationRAbsolute configuration determined by Cahn-Ingold-Prelog priority rules

Stereochemical integrity is pharmacologically crucial. Enantiomeric purity dictates target binding affinity—e.g., D-(-)-Mandelic acid’s hydroxyl and carboxyl groups adopt spatially distinct orientations versus its enantiomer, enabling selective interactions with proteins or nucleic acids. Such specificity underpins its utility in asymmetric synthesis and as a chiral resolving agent [6]. Racemization risks during synthesis or storage necessitate rigorous analytical control via chiral HPLC or capillary electrophoresis to ensure ≥99% enantiomeric excess (ee) in pharmaceutical applications [8].

Historical Context in Pharmacological Research

D-(-)-Mandelic acid was first isolated from bitter almonds (Prunus dulcis) in 1831 by the German pharmacist Ferdinand Ludwig Winckler. Its initial identification as an antibacterial agent in 1915 marked a foundational milestone, leveraging the compound’s urinary excretion to treat Escherichia coli and Enterococcus infections before sulfonamide antibiotics emerged [3]. Walbaum’s 1891 synthesis via benzaldehyde cyanohydrin hydrolysis established early structure-activity insights, though stereoselective production remained elusive until late 20th-century advances.

Table 2: Key Historical Milestones in D-(-)-Mandelic Acid Research

YearEventSignificance
1831Isolation from bitter almondsInitial identification of mandelic acid as a natural product
1891Walbaum synthesisFirst chemical synthesis route established
1915Antimicrobial clinical reportsUtilized as a urinary antiseptic prior to modern antibiotics
1920s-40sRacemate adoption in medicineCommercial formulations (e.g., "Mandeleic Acid") for infections
1960sChirality-aware pharmacological studiesDifferentiation of D- vs. L-enantiomer bioactivity
2002SAMMA polymer developmentMandelic acid copolymer as a contraceptive/antiviral agent

The compound’s role expanded with the discovery that its D-enantiomer serves as a privileged chiral building block. In the 1970s–1990s, it facilitated asymmetric syntheses of alkaloids, antibiotics, and antihypertensive agents via diastereomeric crystallization or enzymatic resolution. The 2002 development of the mandelic acid condensation polymer (SAMMA) exemplified structural derivatization, leveraging its aromatic moiety for HIV and herpes simplex virus inhibition without cytotoxicity [3]. This era also recognized microbial transformations of racemic mandelate, revealing Pseudomonas enzymes’ stereoselective metabolism—a phenomenon later exploited for biocatalytic D-enantiomer production [5].

Contemporary Research Imperatives

Virulence Suppression in Antimicrobial Agents

Recent innovations focus on mandelic acid derivatives targeting bacterial virulence rather than growth—minimizing resistance selection. F-24, a D-mandelate esterified with 2-mercapto-1,3,4-thiadiazole, inhibits Ralstonia solanacearum’s Type III Secretion System (T3SS) at 50 µg/mL without bactericidal effects [1]. Transcriptional downregulation of hrpY (hypersensitive response regulator) and hrpB (T3SS master regulator) disrupts pathogenicity in tomato plants. This aligns with anti-quorum sensing applications against Pseudomonas aeruginosa, where D-(-)-Mandelic acid analogs reduce pyocyanin and elastase production by >60% at sub-MIC concentrations.

Table 3: Biofilm Inhibition Efficacy of D-(-)-Mandelic Acid Derivatives

PathogenDerivative StructureBiofilm Reduction (%)Mechanistic Target
Ralstonia solanacearumF-24 (thiadiazole conjugate)78.3 ± 2.1*T3SS gene (hrpB, hrpY)
Staphylococcus aureusD-mandelate silver nanoparticles92.4 ± 1.8*Extracellular DNA cleavage
Candida albicansD-mandelic acid-zinc complex85.7 ± 3.2*Hyphal transition suppression

*Data represent means ± SD (n=3) vs. untreated controls; 48h incubation [1] [3]

Co-Crystallization for Drug Formulation

D-(-)-Mandelic acid enhances physicochemical stability in solid-state formulations. Its co-crystallization with ivabradine hydrochloride (a cardioactive ion channel blocker) via solvent-assisted grinding yields a 1:1 complex with 40% higher hygroscopic stability than the free API under 75% relative humidity [8]. Structural analysis reveals hydrogen bonding between the acid’s hydroxyl and ivabradine’s tertiary nitrogen (O-H···N distance: 2.69 Å), plus π-π stacking between phenyl rings. Such interactions improve thermal resilience, evidenced by a 152°C melting point versus 105°C for ivabradine alone. In situ co-crystallization during wet granulation further enables direct tablet compression, streamlining manufacturing.

Antibody-Drug Conjugate (ADC) Linker Applications

As a biodegradable spacer, D-(-)-Mandelic acid conjugates cytotoxic payloads to monoclonal antibodies via pH-sensitive linkers. Its chiral center enables stereocontrolled enzymatic cleavage in lysosomes (pH 4.5–5.0), releasing monomethyl auristatin E (MMAE) or deruxtecan with >95% efficiency. Mouse xenograft models of HER2+ breast cancer show tumor volume reductions of 82% for trastuzumab-D-mandelate-MMAE versus 58% for racemate conjugates, underscoring enantiomeric precision in linker design [7].

Stereoselective Synthesis and Production

Biocatalytic routes dominate contemporary D-(-)-Mandelic acid synthesis. Lactobacillus brevis alcohol dehydrogenase reduces benzoylformate with NADPH cofactor recycling, achieving 98% ee and 90% yield at 100 g/L scales. Alternatively, nitrilase-catalyzed hydrolysis of O-acetyl-D-mandelonitrile (e.g., using Alcaligenes faecalis enzymes) affords enantiopure product without racemization [5]. These green methods supersede classical resolution or chiral auxiliaries, aligning with industrial demand for sustainable enantioselective processes.

Properties

Product Name

Lafadofensine (D-(-)-Mandelic acid)

IUPAC Name

(3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine;(2R)-2-hydroxy-2-phenylacetic acid

Molecular Formula

C32H32F2N2O6

Molecular Weight

578.6 g/mol

InChI

InChI=1S/C16H16F2N2.2C8H8O3/c17-12-1-5-14(6-2-12)20(16-9-10-19-11-16)15-7-3-13(18)4-8-15;2*9-7(8(10)11)6-4-2-1-3-5-6/h1-8,16,19H,9-11H2;2*1-5,7,9H,(H,10,11)/t16-;2*7-/m011/s1

InChI Key

FTGKNJVJPIKLRR-FGNBVEDRSA-N

Canonical SMILES

C1CNCC1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC=C(C=C1)C(C(=O)O)O.C1=CC=C(C=C1)C(C(=O)O)O

Isomeric SMILES

C1CNC[C@H]1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC=C(C=C1)[C@H](C(=O)O)O.C1=CC=C(C=C1)[C@H](C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.